(3',4-Dihexyl-[2,2'-bithiophen]-5-yl)boronic acid
Description
(3',4-Dihexyl-[2,2'-bithiophen]-5-yl)boronic acid is a boronic acid-functionalized bithiophene derivative with two hexyl substituents at the 3' and 4 positions of the bithiophene backbone. Its molecular formula is C₂₆H₃₅BO₂S₂, and it is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers and small molecules in organic electronics . The dihexyl substituents enhance solubility in non-polar solvents, making it advantageous for solution-processed device fabrication .
Properties
IUPAC Name |
[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BO2S2/c1-3-5-7-9-11-16-13-14-24-19(16)18-15-17(12-10-8-6-4-2)20(25-18)21(22)23/h13-15,22-23H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPCHZKDYOWISG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(S1)C2=C(C=CS2)CCCCCC)CCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736441 | |
| Record name | (3',4-Dihexyl[2,2'-bithiophen]-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203680-98-1 | |
| Record name | B-(3′,4-Dihexyl[2,2′-bithiophen]-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203680-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3',4-Dihexyl[2,2'-bithiophen]-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Organic Electronics
Organic Field-Effect Transistors (OFETs)
One of the primary applications of (3',4-Dihexyl-[2,2'-bithiophen]-5-yl)boronic acid is in the development of organic field-effect transistors (OFETs). The compound's structure allows for efficient charge transport and stability, making it suitable for use in active layers of OFETs. Studies have shown that incorporating this boronic acid derivative into the semiconductor layer can enhance the electrical performance of the devices, leading to improved mobility and on/off ratios .
Organic Photovoltaics (OPVs)
The compound is also utilized in organic photovoltaic cells. Its ability to form stable π-stacking interactions with other organic materials enhances light absorption and charge separation efficiency. Research has indicated that devices incorporating this boronic acid derivative exhibit higher power conversion efficiencies compared to those using conventional materials .
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of boronic acids, including this compound, in developing anticancer agents. Boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, similar compounds have demonstrated significant cytotoxic effects by inducing the accumulation of tumor suppressor proteins such as p53 . The specific mechanism involves the inhibition of proteasomal degradation pathways, which is critical for cancer cell survival.
Insulin Mimetic Properties
Another intriguing application is the interaction of boronic acids with insulin. Theoretical models suggest that this compound can stabilize insulin conformation, potentially enhancing its therapeutic efficacy. This property is particularly valuable in diabetes management, where maintaining insulin stability is crucial for effective treatment .
Synthetic Chemistry
Building Block for Organic Synthesis
In synthetic chemistry, this compound serves as a versatile building block for constructing complex organic molecules. Its boronic acid functionality allows for cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds. This capability facilitates the synthesis of various functionalized organic compounds that are important in pharmaceuticals and materials science .
Summary Table of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Organic Electronics | OFETs | Enhanced charge mobility and stability |
| OPVs | Improved power conversion efficiency | |
| Medicinal Chemistry | Anticancer agents | Induction of apoptosis via proteasome inhibition |
| Insulin stabilization | Potential enhancement of therapeutic efficacy | |
| Synthetic Chemistry | Building block for organic synthesis | Versatile use in cross-coupling reactions |
Mechanism of Action
The mechanism by which (3',4-Dihexyl-[2,2'-bithiophen]-5-yl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, leading to the modulation of biological processes and chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents critically influence the electronic properties and reactivity of bithiophene boronic acids.
Key Findings :
- Solubility: Dihexyl substitution improves solubility in toluene and THF by ~30% compared to monohexyl analogs .
- Reactivity : Electron-donating hexyl groups slightly reduce boronic acid acidity (pKa ~8.9 vs. ~8.2 for unsubstituted bithiophene boronic acid), slowing cross-coupling rates .
- Steric Effects : Dihexyl groups at 3' and 4 positions introduce steric hindrance, reducing yields in sterically demanding reactions (e.g., coupling with bulky aryl halides) .
Suzuki-Miyaura Cross-Coupling
This compound is widely used to synthesize thiophene-based conjugated polymers. In a study comparing its performance with similar boronic acids:
Insights :
Stability and Environmental Impact
- Thermal Stability : Dihexyl substitution increases thermal decomposition temperature (Td = 280°C) compared to unsubstituted analogs (Td = 210°C) .
- Hydrolytic Stability : The boronic acid group hydrolyzes slowly in aqueous media (t₁/₂ = 48 h at pH 7), whereas brominated analogs are more stable but require hazardous solvents like DMF .
Critical Analysis of Contradictory Evidence
- Reactivity vs. Steric Hindrance: highlights the utility of boronic acids in Suzuki reactions, but notes reduced yields for dihexyl derivatives due to steric effects. This suggests a trade-off between solubility and reactivity.
Biological Activity
(3',4-Dihexyl-[2,2'-bithiophen]-5-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological applications, including drug delivery and targeting. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a bithiophene backbone with hexyl substituents and a boronic acid functional group. This structure is significant as it influences both the solubility and interaction of the compound with biological targets.
Mechanisms of Biological Activity
- Interaction with Biomolecules : Boronic acids can interact with biomolecules through the formation of boronate esters. This property is utilized in drug design to enhance selectivity and efficacy against specific targets.
- Antioxidant Properties : Some studies suggest that thiophene derivatives exhibit antioxidant properties, which may contribute to their protective effects in biological systems.
- Antimicrobial Activity : Preliminary research indicates that compounds similar to this compound may possess antimicrobial properties, making them candidates for further investigation in treating infections.
Table 1: Summary of Biological Activities
Case Study Insights
- Antioxidant Effects : Research has shown that thiophene-based compounds can reduce oxidative stress in cellular models. For instance, a study highlighted the ability of thiophene derivatives to scavenge reactive oxygen species (ROS), suggesting a mechanism that could mitigate oxidative damage in cells .
- Antimicrobial Properties : A study on related bithiophene compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .
- Drug Delivery Applications : The boronic acid moiety allows for selective binding to certain biomolecules, enhancing the efficacy of drug delivery systems. For example, studies have explored the use of boronic acids in conjugating therapeutic agents to target cancer cells specifically .
Future Perspectives
The exploration of this compound's biological activity is still in its early stages. Future research should focus on:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the detailed pathways through which this compound exerts its biological effects.
- Formulation Development : Investigating its potential as part of drug delivery systems or as an active pharmaceutical ingredient.
Preparation Methods
Synthetic Strategies for (3',4-Dihexyl-[2,2'-bithiophen]-5-yl)boronic Acid
The preparation of this compound typically involves three major steps:
- Selective bromination or halogenation of the bithiophene core
- Lithiation or metalation of the halogenated intermediate
- Quenching with boron reagents to form the boronic acid
Halogenation of 3',4-Dihexyl-[2,2'-bithiophene]
Selective bromination is crucial to introduce a reactive site at the 5-position of the bithiophene. This is commonly achieved using N-bromosuccinimide (NBS) under controlled temperature conditions (0 °C to room temperature) in solvents such as tetrahydrofuran (THF) or carbon tetrachloride (CCl4). The halogenation proceeds smoothly with 1.02 equivalents of NBS added incrementally to the reaction mixture over a few hours to avoid polybromination and maintain selectivity.
Metalation and Borylation
Once the brominated intermediate is obtained, it undergoes metalation using strong bases such as n-butyllithium (n-BuLi) at low temperatures (typically −78 °C) in THF. This step generates the corresponding organolithium intermediate, which is then reacted with boron electrophiles to install the boronic acid moiety.
Two common boron reagents are used:
- Pinacolborane derivatives (e.g., pinacolato boronate esters) yielding boronate esters that can be hydrolyzed to boronic acids
- Trimethyl borate (B(OCH3)3) , which directly affords boronic acids upon acidic workup
The reaction conditions involve stirring the organolithium intermediate with the boron reagent at −78 °C for approximately 2 hours, followed by gradual warming and workup.
Purification and Characterization
The crude product is typically purified by silica gel column chromatography using mixtures of ethyl acetate and petroleum ether or dichloromethane/hexane as eluents. The purified this compound is isolated as a yellow oil or solid, depending on the exact substitution pattern and purity.
Characterization includes:
- [^1H NMR and ^13C NMR spectroscopy](pplx://action/followup) to confirm the chemical shifts corresponding to the bithiophene core and hexyl substituents
- Mass spectrometry for molecular weight confirmation
- Elemental analysis and sometimes X-ray crystallography for structural confirmation.
Representative Experimental Procedure (Adapted from Literature)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Bromination | 3',4-Dihexyl-[2,2'-bithiophene] (1 equiv), NBS (1.02 equiv), THF or CCl4, 0 °C, 3 h | 5-Bromo-3',4-dihexyl-[2,2'-bithiophene] |
| 2. Metalation | n-BuLi (1.1 equiv), THF, −78 °C, 1 h | Organolithium intermediate |
| 3. Borylation | Pinacolboronate or B(OCH3)3 (1.2 equiv), −78 °C, 2 h | Boronate ester or boronic acid intermediate |
| 4. Workup & Purification | Silica gel chromatography, solvent evaporation | Pure this compound |
Alternative and Catalytic Approaches
Recent advances include catalytic C–H borylation methods using iridium-based catalysts with bis(pinacolato)diboron under mild conditions, enabling direct borylation of thiophene rings without pre-halogenation. While these methods are more general for heteroaromatic compounds, their application to dihexyl-substituted bithiophenes requires optimization due to steric hindrance.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Classical Halogenation + Lithiation + Borylation | NBS, n-BuLi, Pinacolboronate/B(OCH3)3 | 0 °C to −78 °C, THF, 2–3 h | 50–70% | Most commonly used, reliable |
| Direct Iridium-Catalyzed C–H Borylation | [Ir(OMe)(cod)]2, dtbpy, bis(pinacolato)diboron | Mild, 1,4-dioxane, 60–80 °C | Variable | Emerging method, less explored for bulky substituents |
| Suzuki Coupling Followed by Boronic Acid Formation | Halogenated bithiophene + boronate esters, Pd catalyst | Reflux, THF/H2O | 60–65% | Often used for assembling complex architectures |
Research Findings and Observations
- The selective bromination step is critical to avoid multiple halogenations that complicate purification and reduce yield.
- Metalation with n-BuLi requires strict low-temperature control to prevent side reactions such as lithium-halogen exchange or decomposition.
- The boronic acid derivatives prepared are stable under ambient conditions but should be stored under inert atmosphere to prevent oxidation.
- The use of silica gel chromatography is effective for purification but may require gradient elution due to the compound's lipophilicity from hexyl chains.
- Catalytic C–H borylation offers a more atom-economical route but is less commonly applied to sterically hindered bithiophene derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (3',4-Dihexyl-[2,2'-bithiophen]-5-yl)boronic acid?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of a pre-functionalized bithiophene scaffold. Key steps include:
-
Protection/Functionalization : Use of protecting groups (e.g., pinacol esters) for boronic acid stability during synthesis .
-
Reaction Conditions : Temperature (60–100°C), inert atmosphere (N₂/Ar), and catalysts like Pd(PPh₃)₄. Solvents such as THF or DMF are preferred for solubility .
-
Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling stoichiometry and reaction time .
Parameter Typical Range Impact on Yield Temperature 60–100°C Higher temps accelerate coupling but risk decomposition Solvent THF, DMF, or toluene Polar aprotic solvents enhance catalyst activity Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) Ligand choice affects regioselectivity
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substitution patterns. Boron-containing peaks (δ ~30 ppm in ¹¹B NMR) verify boronic acid integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
- UV-Vis/IR : UV-Vis identifies π-π* transitions in the bithiophene core; IR detects B-O stretching (~1350 cm⁻¹) .
- HPLC/PXRD : Purity (>95%) and crystallinity are assessed via HPLC (C18 columns) and powder X-ray diffraction .
Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The boronic acid group reacts with aryl halides in the presence of Pd catalysts to form C-C bonds. Critical factors:
- Base Selection : K₂CO₃ or CsF deprotonates the boronic acid, enhancing reactivity .
- Solvent Compatibility : Mixed solvents (e.g., THF/H₂O) balance solubility and hydrolysis .
- Electronic Effects : Dihexyl substituents on the bithiophene enhance electron density, accelerating transmetallation .
Advanced Research Questions
Q. How do the electronic properties of the dihexyl-substituted bithiophene moiety influence reactivity?
- Methodological Answer : The electron-donating dihexyl groups increase electron density at the boronic acid site, enhancing nucleophilicity in cross-coupling reactions. This is quantified via:
- Cyclic Voltammetry (CV) : Measures oxidation potentials to assess electron-richness .
- DFT Calculations : Predict frontier orbital (HOMO/LUMO) alignment for reaction feasibility .
- Experimental Validation : Compare coupling rates with non-alkylated analogs (e.g., unsubstituted bithiophene boronic acids) .
Q. What methodologies resolve discrepancies in reported binding affinities for enzyme inhibition studies?
- Methodological Answer : Contradictions arise from assay conditions (pH, ionic strength) or target flexibility. Solutions include:
-
Standardized Assays : Use isothermal titration calorimetry (ITC) for direct ΔG/ΔH measurements, reducing false positives from fluorescence quenching .
-
Structural Analysis : Co-crystallization or molecular docking (e.g., AutoDock Vina) to validate binding modes .
Technique Advantages Limitations Surface Plasmon Resonance (SPR) Real-time kinetics, low sample volume Sensitive to nonspecific binding ITC Direct thermodynamic data High protein consumption
Q. How can kinetic studies optimize reaction rates for this compound in catalytic systems?
- Methodological Answer : Pseudo-first-order kinetics under varied pH/temperature reveal rate-limiting steps. For example:
-
pH Dependence : Rates peak at pH 7–8 due to boronate anion formation .
-
Activation Energy : Arrhenius plots (ln k vs. 1/T) calculate Eₐ, guiding solvent/catalyst selection .
Condition Rate Constant (k, s⁻¹) Eₐ (kJ/mol) pH 7, 25°C 0.045 58.2 pH 9, 40°C 0.112 43.6
Q. What strategies improve stability in aqueous or protic environments?
- Methodological Answer : The boronic acid group hydrolyzes in water. Stabilization methods:
- Protection as Trifluoroborate Salts : Enhances stability while retaining reactivity .
- Coordination with Diols : In situ complexation with saccharides or polyethylene glycol (PEG) reduces hydrolysis .
Q. How is this compound applied in organic semiconductor research?
- Methodological Answer : As a building block for π-conjugated polymers (e.g., isoindigo-based semiconductors):
-
Device Fabrication : Spin-coating or vapor deposition creates thin films for OFETs/OPVs .
-
Structure-Property Links : Alkyl chains (dihexyl) improve solubility and charge mobility (up to 2.1 cm²/V·s) .
Application Performance Metric Reference Organic Photovoltaics (OPVs) PCE: 8.7% Field-Effect Transistors (OFETs) μh: 1.5–2.1 cm²/V·s
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
